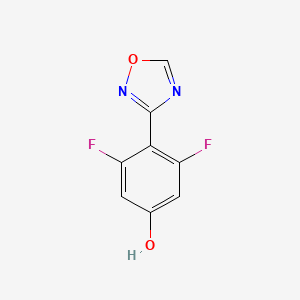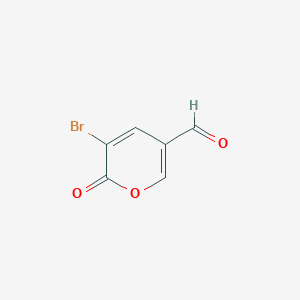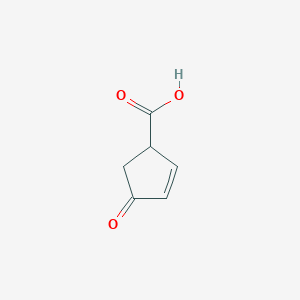
4-Oxocyclopent-2-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxocyclopent-2-enecarboxylic acid is an organic compound with the molecular formula C₆H₆O₃. It is characterized by a cyclopentene ring with a carboxylic acid and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxocyclopent-2-enecarboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction followed by hydrolysis and ring-opening reactions. For instance, a [2 + 2] cycloaddition reaction can be employed, followed by hydrolysis under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of eco-friendly solvents and bases, such as water and sodium bicarbonate, has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxocyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols .
Scientific Research Applications
4-Oxocyclopent-2-enecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-oxocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: This compound has a similar cyclopentene structure but with an ethyl ester group instead of a carboxylic acid.
2-Formylcyclopent-2-enecarboxylic acid: This compound has a formyl group instead of a ketone group.
Uniqueness
4-Oxocyclopent-2-enecarboxylic acid is unique due to its combination of a ketone and carboxylic acid functional group on a cyclopentene ring. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
IUPAC Name |
4-oxocyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h1-2,4H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBLLJMPQUSYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
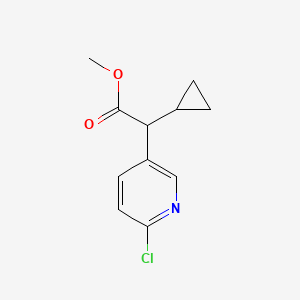

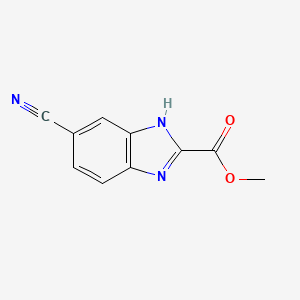
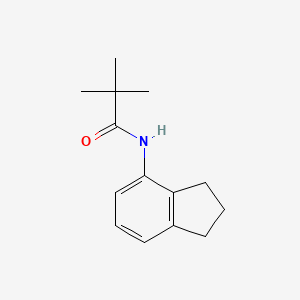

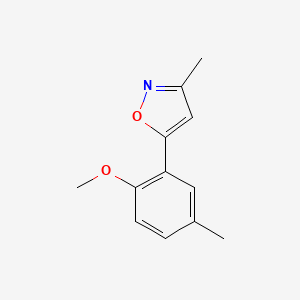
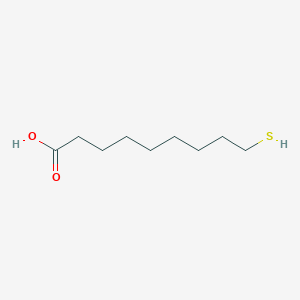
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
